molecular formula C9H9IO2 B1405923 2-Ethyl-5-iodobenzoic acid CAS No. 1261451-95-9

2-Ethyl-5-iodobenzoic acid

Cat. No.: B1405923
CAS No.: 1261451-95-9
M. Wt: 276.07 g/mol
InChI Key: IOBBYPQZNVMIJD-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodobenzoic acid is a derivative of 2-Iodobenzoic acid . It’s an organic compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring .


Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, a close relative of this compound, is commonly performed in university organic chemistry labs . It can be synthesized by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another synthetic method involves the reaction of chloro-5-iodo ethyl benzoate with sodium hydroxide and ethanol at 75-80°C .


Molecular Structure Analysis

The molecular formula of 2-Iodobenzoic acid is C7H5IO2 . The structure includes a benzene ring with an iodine atom and a carboxyl group attached to it .


Chemical Reactions Analysis

2-Iodobenzoic acid is used as a reactant in the synthesis of various organic compounds due to its reactivity towards nucleophiles, making it useful in substitution reactions . It’s also used as a precursor for the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), both used as mild oxidants .


Physical and Chemical Properties Analysis

2-Iodobenzoic acid is a white solid compound with a melting point of 160-162°C . It’s slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .

Scientific Research Applications

Crystal Structure Analysis

2-Ethyl-5-iodobenzoic acid is utilized in the synthesis of mixed-ligand binuclear Zn(II) complexes, as demonstrated by Bondarenko and Adonin (2021). These complexes are analyzed using X-ray crystallography to reveal noncovalent I⋯I interactions, showcasing the compound's role in facilitating structural studies of metal-organic frameworks (Bondarenko & Adonin, 2021).

Organic Synthesis Catalyst

Kawano and Togo (2008) highlight the catalytic role of iodoarene derivatives, closely related to this compound, in the efficient one-pot synthesis of oxazole derivatives from ketones. This process exemplifies its application in organic synthesis as a catalyst (Kawano & Togo, 2008).

Synthesis of Isocoumarins

The compound is pivotal in the synthesis of isocoumarins, as shown by Subramanian et al. (2005), where o-iodobenzoic acid, a structurally similar compound, reacts with terminal alkynes to yield 3-substituted isocoumarins. This application underscores its significance in the synthesis of complex organic molecules (Subramanian et al., 2005).

Synthesis of Oxadiazolines

Jun (2011) explores the use of ethyl 3-iodobenzoate, derived from 3-iodobenzoic acid, for the synthesis of oxadiazolines. This step involves a series of reactions leading to the production of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines, highlighting the compound's utility in synthesizing heterocyclic compounds (Jun, 2011).

Divergent Syntheses of Iodinated Isobenzofuranones

Mancuso et al. (2017) demonstrate the divergent synthesis of iodinated isobenzofuranones and isochromenones from 2-alkynylbenzoic acids, including derivatives similar to this compound. The use of ionic liquids as solvents showcases the compound's potential in facilitating novel synthesis pathways for organic compounds (Mancuso et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

While specific future directions for 2-Ethyl-5-iodobenzoic acid are not mentioned in the sources, its close relative 2-Iodobenzoic acid is commonly used in organic chemistry labs and in the synthesis of various organic compounds . This suggests that it could have potential applications in the development of new synthetic methods and the production of new organic compounds.

Biochemical Analysis

Biochemical Properties

2-Ethyl-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The iodine atom in this compound can facilitate halogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can affect the activity of key metabolic enzymes, leading to alterations in cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through halogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes through oxidative reactions, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, organic anion transporters can mediate the cellular uptake of this compound, while binding proteins can influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with transcription factors and influence gene expression, while in the mitochondria, it can affect energy production and apoptosis .

Properties

IUPAC Name

2-ethyl-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBBYPQZNVMIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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